molecular formula C8H10N2O2 B14425733 N'-(2-Methoxyphenyl)formohydrazide CAS No. 79984-60-4

N'-(2-Methoxyphenyl)formohydrazide

Cat. No.: B14425733
CAS No.: 79984-60-4
M. Wt: 166.18 g/mol
InChI Key: LGKQXSNAVCFLBA-UHFFFAOYSA-N
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Description

N’-(2-Methoxyphenyl)formohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a formohydrazide group attached to a 2-methoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(2-Methoxyphenyl)formohydrazide can be synthesized through several methods. One common approach involves the reaction of 2-methoxybenzohydrazide with formic acid or formic anhydride. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with good efficiency .

Industrial Production Methods

These methods often involve large-scale reactions using readily available starting materials and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N’-(2-Methoxyphenyl)formohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, hydrazine derivatives, and various substituted hydrazides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N’-(2-Methoxyphenyl)formohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-Methoxyphenyl)formohydrazide is unique due to the presence of the 2-methoxyphenyl group, which imparts specific chemical properties and reactivity. This structural feature can enhance its biological activity and make it a valuable intermediate in organic synthesis .

Properties

CAS No.

79984-60-4

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

N-(2-methoxyanilino)formamide

InChI

InChI=1S/C8H10N2O2/c1-12-8-5-3-2-4-7(8)10-9-6-11/h2-6,10H,1H3,(H,9,11)

InChI Key

LGKQXSNAVCFLBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NNC=O

Origin of Product

United States

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